1-(2-Ethylpyrazol-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine
Description
1-(2-Ethylpyrazol-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure combining a pyrazole ring with a sulfonyl group and a dihydropyrrolopyridine moiety, making it a versatile scaffold for various chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-ethylpyrazol-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-2-15-12(4-7-14-15)19(17,18)16-8-5-10-9-13-6-3-11(10)16/h3-4,6-7,9H,2,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIXVLAQAVNDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)S(=O)(=O)N2CCC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylpyrazol-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the construction of the dihydropyrrolopyridine framework. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of ethyl hydrazine with a suitable diketone under acidic conditions.
Sulfonylation: The pyrazole intermediate is then treated with a sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Cyclization: The final step involves the cyclization of the sulfonylated pyrazole with a suitable pyridine derivative under reflux conditions to form the dihydropyrrolopyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylpyrazol-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethylpyrazol-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Ethylpyrazol-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the pyrazole and dihydropyrrolopyridine moieties can interact with various biological pathways, modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
- 1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine
- 1-(2-Propylpyrazol-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine
- 1-(2-Butylpyrazol-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine
Comparison: 1-(2-Ethylpyrazol-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine stands out due to its specific ethyl substitution on the pyrazole ring, which can influence its reactivity and interaction with biological targets. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, potentially enhancing its biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
